3-(2-Aminothiazol-5-yl)propanoic acid

Description

Molecular Architecture and Crystallographic Features

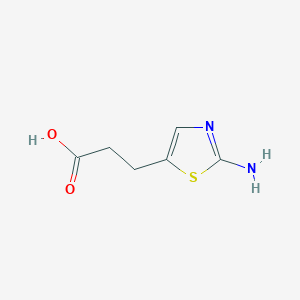

The molecular architecture of 3-(2-Aminothiazol-5-yl)propanoic acid encompasses a distinctive thiazole heterocycle that serves as the central structural motif of this compound. The thiazole ring system consists of a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms at positions 1 and 3 respectively, with the amino substituent located at the 2-position of the thiazole ring. This positioning creates a unique electronic environment that influences the compound's chemical reactivity and biological activity patterns.

The propanoic acid side chain extends from the 5-position of the thiazole ring through a methylene bridge, creating a three-carbon carboxylic acid functionality that mirrors the structural features found in natural amino acids. The structural configuration places the carboxylic acid group at an optimal distance from the heterocyclic core, allowing for potential interactions with biological targets while maintaining the compound's stability under physiological conditions. The amino group at the 2-position of the thiazole ring exhibits characteristic basicity that contributes to the compound's overall chemical behavior and potential for forming hydrogen bonds with target molecules.

Crystallographic analysis reveals that this compound adopts specific conformational preferences in the solid state, with the propanoic acid chain typically extending away from the thiazole ring to minimize steric interactions. The presence of both amino and carboxylic acid functional groups enables the formation of intermolecular hydrogen bonding networks in crystalline structures, which contribute to the compound's physical properties and stability characteristics. These crystallographic features demonstrate the compound's ability to form ordered molecular assemblies that are essential for understanding its bulk properties and potential applications in materials science.

Properties

IUPAC Name |

3-(2-amino-1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNMATRLTBXYKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Overview

3-(2-Aminothiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties, supported by various research findings and case studies.

- Chemical Structure : The compound features a thiazole ring, which is known for its pharmacological relevance.

- CAS Number : 100114-40-7

Antibacterial Activity

Research indicates that derivatives of 2-aminothiazoles, including this compound, exhibit potent antibacterial properties. In a study assessing various thiazole derivatives, it was found that:

- The minimum inhibitory concentration (MIC) against Gram-positive bacteria was as low as 7.8 µg/mL, while the minimum bactericidal concentration (MBC) reached 15.6 µg/mL .

- The compound showed an eightfold increase in efficacy compared to standard antibiotics like oxytetracycline against Gram-positive strains and a sixteenfold increase against Gram-negative strains .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 7.8 | 15.6 |

| Oxytetracycline | 62.5 | 125 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- A series of thiazole derivatives, including this compound, showed cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and K562 (leukemia) .

- The compound's structural features contribute to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, modifications to the thiazole ring have been linked to enhanced anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 10.5 |

| K562 | 12.3 |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

- In vitro studies indicate that it can modulate glutamate receptor activity, which is crucial for neuroprotection against excitotoxicity associated with neurodegenerative diseases .

- The compound has shown promise in enhancing neuronal survival in models of oxidative stress.

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : It likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.

- Anticancer Mechanism : The compound may inhibit key enzymes involved in cell cycle regulation or induce apoptosis through mitochondrial pathways.

- Neuroprotective Mechanism : It appears to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Case Studies

- Antibacterial Efficacy : A recent study demonstrated that a derivative of this compound effectively reduced bacterial load in infected animal models, suggesting its potential for therapeutic applications in infectious diseases .

- Cancer Treatment Trials : Clinical trials involving modified thiazole compounds have reported promising results in reducing tumor size in patients with advanced solid tumors .

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 3-(2-Aminothiazol-5-yl)propanoic acid have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported that derivatives of thiazole exhibited an increase in antibacterial efficacy compared to standard antibiotics like Oxytetracycline, with minimum inhibitory concentrations (MIC) significantly lower than those of control substances .

Anticancer Activity

Preliminary research suggests that this compound may influence cancer cell proliferation and viability through various mechanisms. The thiazole moiety has been linked to the modulation of signaling pathways involved in cell growth and apoptosis, indicating potential as an anticancer agent. Further studies are needed to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

Compounds containing the thiazole scaffold have also been recognized for their anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases.

Synthetic Drug Molecules

The incorporation of the 2-aminothiazole scaffold into synthetic drug molecules has been a focus of research due to its favorable pharmacological properties. The compound serves as a precursor for synthesizing various bioactive molecules with enhanced efficacy and selectivity against specific targets .

Case Studies

- Antibacterial Agents : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiazole ring significantly enhanced antibacterial activity, highlighting the importance of structural optimization in drug design .

- Cancer Research : Studies investigating the effect of thiazole derivatives on cancer cell lines demonstrated that certain modifications led to increased cytotoxicity against tumor cells while sparing normal cells, suggesting a promising avenue for anticancer drug development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazole-Based Propanoic Acids

P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid

- Structure : Incorporates a bromothiophene and chloromethylphenyl group on a 4-oxothiazolidine scaffold.

- Activity : Potent Furin inhibitor (IC₅₀ = 35 µM), attributed to electron-withdrawing substituents enhancing enzyme binding .

Compound 13: 3-(1,3-Thiazol-2-yl(p-tolyl)amino)propanoic acid

- Structure: Features a p-tolyl group attached to the thiazole-amino moiety.

- Synthesis : Derived from thiazole-2a via coupling with chlorinated aldehydes .

- Comparison : The p-tolyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility relative to the unsubstituted target compound.

(S)-2-Amino-3-(thiazol-5-yl)propanoic acid

- Structure: Amino group on the propanoic acid backbone rather than the thiazole ring.

- Relevance: Demonstrates the impact of positional isomerism; the amino group’s location alters hydrogen-bonding capacity and charge distribution .

Imidazole-Based Propanoic Acids

Compound 11d: 3-(2-Amino-4-(p-tolyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid

Oxazole- and Oxadiazole-Based Propanoic Acids

2-Amino-3-(3-oxo-4-propan-2-yl-1,2-oxazol-5-yl)propanoic acid

- Structure : Oxazole ring with an oxo group and isopropyl substituent.

- Properties : Reduced basicity compared to thiazole, altering solubility and reactivity. The isopropyl group introduces steric hindrance .

3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

- Structure : Oxadiazole ring with an ethoxyphenyl group.

- Relevance : Oxadiazoles are metabolically stable, suggesting enhanced in vivo persistence compared to thiazole derivatives .

Preparation Methods

Classical Thiazole Ring Formation via Thiourea Cyclization

A widely used method to prepare 3-(2-aminothiazol-5-yl)propanoic acid involves the cyclization of α-halo ketones with thiourea, which forms the thiazole ring through nucleophilic substitution and ring closure.

-

- 3-(2-bromoacetyl)propanoic acid or its ester derivatives

- Thiourea

-

- Typically carried out in ethanol or another polar solvent

- Neutralization with ammonia or mild base after reaction completion

- Temperature: Room temperature to reflux depending on substrate reactivity

Mechanism:

The α-bromo ketone reacts with thiourea, where the sulfur atom attacks the electrophilic carbon adjacent to the bromine, displacing bromide and forming an intermediate. Subsequent intramolecular cyclization and tautomerization yield the 2-aminothiazole ring fused to the propanoic acid moiety.Example:

A similar procedure was described for 3-(2-aminothiazol-5-yl)-2H-chromen-2-one derivatives, where brominated ketones were reacted with thiourea in ethanol, followed by neutralization with ammonia to obtain the aminothiazole products in moderate to good yields.

Multi-Component One-Pot Synthesis (Kabachnik–Fields Reaction Variation)

Recent advances include one-pot, multi-component reactions that efficiently assemble the this compound framework by condensation of aldehydes, amines, and phosphorus reagents under catalytic conditions.

-

- Use of aldehyde derivatives and thiourea or thiazolyl amines

- Catalysis by ionic liquids such as triethylammonium acetate

- Ultrasound irradiation to enhance reaction rates and yields

- Room temperature conditions

-

- Short reaction times

- High atom economy

- Avoidance of isolation of intermediates

Example:

The synthesis of 3-(2-aminothiazol-5-yl)-2H-chromen-2-one by reaction of brominated acetyl coumarin derivatives with thiourea, followed by condensation with quinoline carbaldehydes and triethylphosphite under ionic liquid catalysis, demonstrates the versatility of this approach.

Ester Hydrolysis and Functional Group Transformations

After initial synthesis of ester or amide intermediates bearing the this compound skeleton, hydrolysis and further functional group modifications are common to obtain the free acid form.

-

- Base-catalyzed hydrolysis using sodium hydroxide or potassium hydroxide in aqueous ethanol

- Reaction times vary from several hours to overnight at mild temperatures (~25–60 °C)

- Acidification with acetic acid or hydrochloric acid to precipitate the free acid

Example:

Hydrolysis of methyl or ethyl esters of this compound derivatives has been reported with good yields and purity, monitored by TLC and confirmed by NMR and mass spectrometry.

Alternative Synthetic Routes via Acylation and Amide Formation

Some methods start from 3-amino-2-substituted propanoates, which are acylated or modified to introduce the aminothiazole moiety.

-

- Reaction of amino esters or acids with halogenated thiazole derivatives under nucleophilic substitution conditions

- Use of amines and acylating agents in the presence of bases to form amide bonds

- Purification by crystallization or chromatography

Example:

Patented processes describe reacting methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride with acylating agents to obtain related heterocyclic amino acids, indicating the feasibility of similar approaches for this compound.

Practical Considerations and Stock Solution Preparation

For experimental and formulation purposes, physical methods such as vortexing, ultrasound, or hot water bath aid in dissolving the compound for stock solutions. Concentration calculations and solvent compatibility are critical for in vivo and in vitro applications.

| Amount of Compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 5.81 | 1.16 | 0.58 |

| 5 mg | 29.04 | 5.81 | 2.90 |

| 10 mg | 58.07 | 11.61 | 5.81 |

Summary Table of Preparation Methods

Q & A

Q. What are the optimal synthetic routes for preparing 3-(2-Aminothiazol-5-yl)propanoic acid and its derivatives?

The synthesis of thiazole-containing propanoic acid derivatives typically involves multi-step protocols. For example, reductive amination using NaBHCN in methanol under ambient conditions (yields: 85–90%) followed by acid hydrolysis (conc. HCl, reflux) is effective for introducing the aminothiazole moiety . Modifications at the thiazole ring (e.g., halogenation, nitro-group reduction) can be achieved using bromine/acetic acid or catalytic hydrogenation . Recrystallization from DMF/acetic acid mixtures is recommended for purification .

Q. What characterization techniques are critical for confirming the structure of synthesized derivatives?

Key methods include:

- 1H/13C NMR : To verify substituent positions on the thiazole ring and propanoic acid backbone (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid protons at δ 12–13 ppm) .

- IR spectroscopy : Confirmation of carboxylic acid (C=O stretch at ~1700 cm^{-1) and secondary amine (N–H bend at ~1550 cm) .

- Elemental analysis : To ensure >95% purity, particularly for halogenated derivatives .

Q. How can researchers design initial bioactivity screens for these compounds?

Prioritize antimicrobial assays (e.g., MIC determination against Mycobacterium tuberculosis or Gram-positive bacteria) due to the known activity of thiazole derivatives. Use microdilution methods in 96-well plates with positive controls (e.g., isoniazid for antimycobacterial tests) . Structure-activity trends often correlate with electron-withdrawing groups (e.g., Cl, Br) at the thiazole 4-position .

Advanced Research Questions

Q. How do structural modifications influence the compound’s mechanism of action in antimicrobial applications?

Substituents on the thiazole ring (e.g., aryl, halogen, nitro groups) modulate electron density, affecting target binding. For example:

- Electron-deficient thiazoles (e.g., 3d with R=F) enhance interactions with bacterial enoyl-ACP reductase .

- Bulkier substituents (e.g., p-tolyl in compound 13) may reduce membrane permeability, necessitating prodrug strategies .

Quantitative SAR (QSAR) models using Hammett constants (σ) or molecular docking with bacterial enzyme crystal structures (e.g., InhA) can rationalize these effects .

Q. What strategies resolve low yields in reductive amination steps during synthesis?

Common challenges include:

- Competitive side reactions : Use excess NaBHCN (1.5–2 eq.) and maintain pH 6–7 to favor selective imine reduction .

- Steric hindrance : Replace methanol with THF/water mixtures to improve solubility of bulky intermediates .

- Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and quench with aqueous NHCl to minimize over-reduction .

Q. How can computational methods predict the pharmacokinetic properties of these derivatives?

Leverage tools like:

- Molecular dynamics (MD) simulations : To assess membrane permeability using logP values (experimental range: 1.2–2.8 for carboxylate derivatives) .

- ADMET prediction : SwissADME or ADMETlab for bioavailability, CYP450 inhibition, and plasma protein binding .

- Docking studies : PDB structures (e.g., 4DQU for M. tuberculosis targets) to prioritize derivatives with high binding scores .

Q. How should researchers address contradictory bioactivity data across studies?

Discrepancies often arise from:

- Test organism variability : Validate activity against standardized strains (e.g., S. aureus ATCC 25923) .

- Solubility differences : Use DMSO stocks with ≤1% final concentration to avoid cytotoxicity artifacts .

- Synergistic effects : Perform checkerboard assays with known antibiotics to identify combinatorial effects .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Key considerations include:

- Purification bottlenecks : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning for carboxylate isolation) .

- Thermal instability : Optimize reflux times (e.g., 2–3 hr for bromination) to prevent decomposition .

- Cost-effective reagents : Substitute NaBHCN with NaBH/AcOH for large-scale reductive amination, though yields may drop by ~10% .

Safety and Handling

- Storage : Store derivatives at –20°C in airtight containers under nitrogen to prevent oxidation of the thiazole ring .

- Hazard mitigation : Use fume hoods during HCl reflux steps and wear nitrile gloves to avoid skin irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.